molecular formula C9H9IN2O2 B8348217 Ethyl 4-cyano-3-iodo-1-methyl-1H-pyrrole-2-carboxylate

Ethyl 4-cyano-3-iodo-1-methyl-1H-pyrrole-2-carboxylate

Cat. No. B8348217
M. Wt: 304.08 g/mol
InChI Key: NEHNMSMAZQKCAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07625932B2

Procedure details

Add diiodomethane (22.15 mL, 274.97 mmol) to 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid ethyl ester (14.75 g, 76.34 mmol, prepared in preparation 33) in acetonitrile with stirring at room temperature. Next, add isoamylnitrite (25.65 mL, 190.92 mmol) while heating the reaction to 35° C. After complete addition, the reaction is heated to 65° C. After 10 minutes; cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the residue by filtering over silica gel with methylene chloride and triturating the filtrate with hexane to afford the title compound.
Quantity
22.15 mL
Type
reactant
Reaction Step One
Quantity
14.75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
25.65 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[CH2:2][I:3].[CH2:4]([O:6][C:7]([C:9]1[N:10]([CH3:17])[CH:11]=[C:12](C#N)[C:13]=1[NH2:14])=[O:8])[CH3:5].C(ON=O)CC(C)C>C(#N)C>[CH2:4]([O:6][C:7]([C:9]1[N:10]([CH3:17])[CH:11]=[C:12]([C:13]#[N:14])[C:2]=1[I:3])=[O:8])[CH3:5]

Inputs

Step One
Name
Quantity
22.15 mL
Type
reactant
Smiles
ICI
Name
Quantity
14.75 g
Type
reactant
Smiles
C(C)OC(=O)C=1N(C=C(C1N)C#N)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
25.65 mL
Type
reactant
Smiles
C(CC(C)C)ON=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while heating
CUSTOM
Type
CUSTOM
Details
the reaction to 35° C
ADDITION
Type
ADDITION
Details
After complete addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction is heated to 65° C
TEMPERATURE
Type
TEMPERATURE
Details
cool the reaction mixture to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purify the residue
FILTRATION
Type
FILTRATION
Details
by filtering over silica gel with methylene chloride
CUSTOM
Type
CUSTOM
Details
triturating the filtrate with hexane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)OC(=O)C=1N(C=C(C1I)C#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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